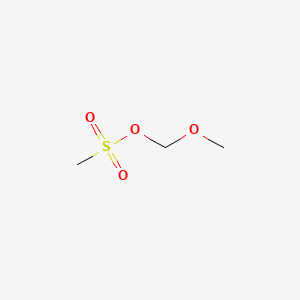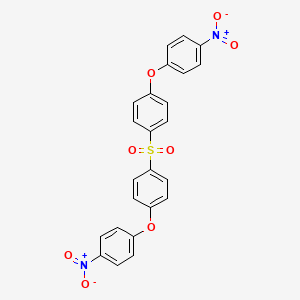
Benzene, 1,1'-sulfonylbis[4-(4-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- is a chemical compound with the molecular formula C24H16N2O8S and a molecular weight of 492.46 g/mol This compound is characterized by the presence of two benzene rings connected by a sulfonyl group, with each benzene ring further substituted by a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- typically involves the reaction of 4-nitrophenol with 4,4’-sulfonyldiphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-nitrophenol are replaced by the phenoxy groups of 4,4’-sulfonyldiphenol.
Industrial Production Methods
Industrial production of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form amino groups, which can then interact with various biological targets. The sulfonyl group provides stability to the molecule and enhances its reactivity in certain chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-: Similar structure but with chloro substituents instead of nitrophenoxy groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene: Similar structure but with prop-2-en-1-yloxy substituents.
Uniqueness
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- is unique due to the presence of nitrophenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The nitro groups enhance the compound’s potential for various chemical transformations and biological activities .
Properties
CAS No. |
27594-94-1 |
|---|---|
Molecular Formula |
C24H16N2O8S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-nitro-4-[4-[4-(4-nitrophenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O8S/c27-25(28)17-1-5-19(6-2-17)33-21-9-13-23(14-10-21)35(31,32)24-15-11-22(12-16-24)34-20-7-3-18(4-8-20)26(29)30/h1-16H |
InChI Key |
VKUSKNXDPNRQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


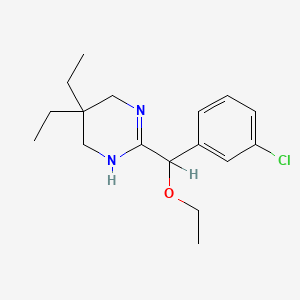
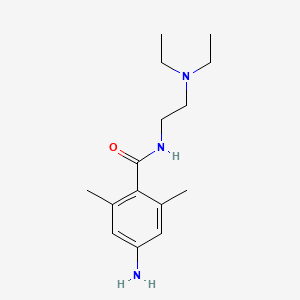
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
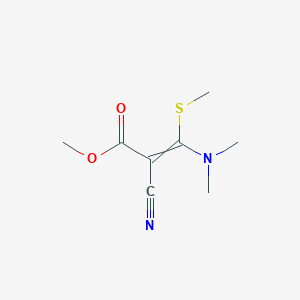

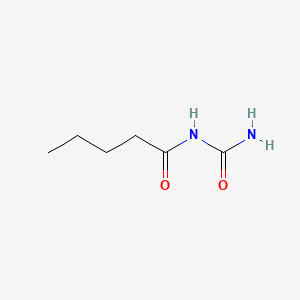
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

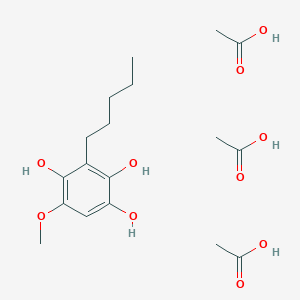
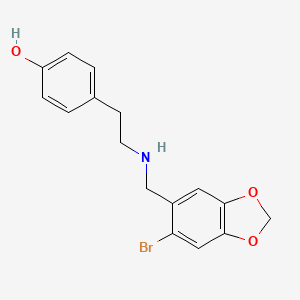

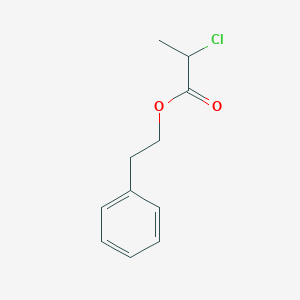
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
